(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Overview
Description
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is a chemical compound related to Benzbromarone, a potent uricosuric drug used in the treatment of gout. This compound is often encountered during the synthesis and quality control of Benzbromarone. It is essential to identify and quantify this impurity to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone involves several steps, including acetylation, Friedel-Crafts reaction, and hydrolysis. The starting materials typically include 3,5-dibromo-4-hydroxybenzoic acid and 2-ethyl benzofuran . The reaction conditions are optimized to achieve high purity and yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and safe. The use of advanced purification techniques ensures the removal of unwanted by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products .
Scientific Research Applications
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research on this compound helps in understanding the safety and efficacy of Benzbromarone by identifying and quantifying impurities.
Mechanism of Action
The mechanism of action of (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is not well-documented. it is known that Benzbromarone, the parent compound, is a potent inhibitor of the enzyme cytochrome P450 2C9. This inhibition leads to decreased uric acid reabsorption in the kidneys, thereby reducing serum uric acid levels . It is likely that this compound may share similar molecular targets and pathways.
Comparison with Similar Compounds
Benzbromarone: The parent compound, used as a uricosuric drug.
Febuxostat: Another uricosuric drug used in the treatment of gout.
Probenecid: A uricosuric drug that increases uric acid excretion.
Comparison: (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is unique in its structure and properties compared to other similar compounds. While Benzbromarone and its impurities are primarily studied for their effects on uric acid metabolism, Febuxostat and Probenecid have different mechanisms of action and safety profiles .
Properties
IUPAC Name |
(6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVIICCHNAFGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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